5alfa-Androstan-3beta-ol

Descripción general

Descripción

Androstanol es un compuesto esteroideo que pertenece a la clase de derivados de androstano. Es una feromona esteroidea de la clase 16-androstena y un neuroesteroide que se encuentra en humanos y otros mamíferos, notablemente los cerdos . Androstanol posee un característico olor almizclado y es conocido por su papel en la señalización de feromonas y la actividad neuroesteroidea .

Aplicaciones Científicas De Investigación

Androstanol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar reacciones y mecanismos esteroideos.

Biología: Investigado por su papel en la señalización de feromonas y la actividad neuroesteroidea.

Industria: Utilizado en la industria de la fragancia debido a su característico olor almizclado.

Mecanismo De Acción

Androstanol ejerce sus efectos a través de su acción como un modulador alostérico positivo del receptor de ácido gamma-aminobutírico tipo A . Esta modulación mejora los efectos inhibitorios del ácido gamma-aminobutírico, lo que lleva a una reducción de la excitabilidad neuronal y posibles efectos ansiolíticos . Además, androstanol puede interactuar con otros objetivos moleculares y vías involucradas en la señalización de feromonas y la actividad neuroesteroidea .

Compuestos similares:

Androstenol: Otra feromona esteroidea de la clase 16-androstena con propiedades y funciones similares.

Androstenona: Un compuesto relacionado involucrado en la señalización de feromonas y la actividad neuroesteroidea.

Androsterona: Un metabolito de androstanol con actividad androgénica.

Singularidad de Androstanol: Androstanol es único debido a su papel específico como feromona y neuroesteroide. Su capacidad para modular la actividad del receptor de ácido gamma-aminobutírico tipo A lo distingue de otros compuestos similares . Además, su característico olor almizclado y su presencia en varios fluidos biológicos destacan su importancia tanto en contextos biológicos como industriales .

Análisis Bioquímico

Biochemical Properties

5alpha-Androstan-3beta-ol interacts with various enzymes, proteins, and other biomolecules. It acts as an inverse agonist of the constitutive androstane receptor (mCAR), a nuclear receptor involved in the regulation of various metabolic processes . It is also a metabolite of testosterone, indicating its role in androgenic activity .

Cellular Effects

5alpha-Androstan-3beta-ol influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been used as a cortisone analog to test its effect on the voltage-dependent potassium channel (Kv) current, indicating its potential role in regulating cellular excitability .

Molecular Mechanism

At the molecular level, 5alpha-Androstan-3beta-ol exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to androgen receptors present in diverse tissues, initiating a signaling cascade that activates various genes . This leads to the physiological outcomes associated with the hormone.

Dosage Effects in Animal Models

The effects of 5alpha-Androstan-3beta-ol can vary with different dosages in animal models. High-dose vitamin E supplementation resulted in a significant reduction in serum C22 lactone sulfate that was highly correlated with alterations of androgenic steroid metabolites . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

5alpha-Androstan-3beta-ol is involved in various metabolic pathways. It is a major metabolite of testosterone, indicating its role in the metabolic pathway of androgenic steroids . It is produced via a delta4 pathway that first involves the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone by the enzymes 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Androstanol se puede sintetizar a través de varias rutas químicas. Un método involucra la fermentación líquida de cepas bacterianas de tubérculos para obtener fluido zimótico o micelio que contiene androstanol . Este método es ventajoso debido a su bajo costo, ciclo corto, fácil operación y calidad controlable .

Métodos de producción industrial: La producción industrial de androstanol puede involucrar procesos de fermentación a gran escala utilizando cepas bacterianas optimizadas. El proceso de fermentación se controla cuidadosamente para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Androstanol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de androstanol a androstenona.

Reducción: Reducción de androstenona a androstanol.

Sustitución: Varias reacciones de sustitución que involucran grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o agentes alquilantes en condiciones específicas.

Principales productos formados:

Oxidación: Androstenona.

Reducción: Androstanol.

Sustitución: Varios derivados sustituidos de androstanol.

Comparación Con Compuestos Similares

Androstenol: Another 16-androstene class steroidal pheromone with similar properties and functions.

Androstenone: A related compound involved in pheromone signaling and neurosteroid activity.

Androsterone: A metabolite of androstanol with androgenic activity.

Uniqueness of Androstanol: Androstanol is unique due to its specific role as a pheromone and neurosteroid. Its ability to modulate gamma-aminobutyric acid type A receptor activity distinguishes it from other similar compounds . Additionally, its characteristic musk-like odor and presence in various biological fluids highlight its significance in both biological and industrial contexts .

Actividad Biológica

5alpha-Androstan-3beta-ol, also known as 3β-diol, is a significant metabolite of testosterone and dihydrotestosterone (DHT). This compound has garnered attention for its diverse biological activities, particularly its role in the regulation of the hypothalamo-pituitary-adrenal (HPA) axis and its potential implications in various physiological and pathological conditions.

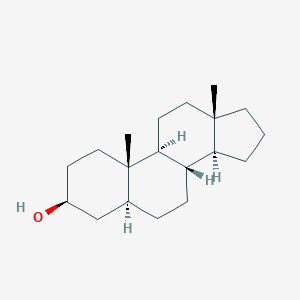

Chemical Structure and Properties

5alpha-Androstan-3beta-ol is a steroid with the following chemical structure:

- Molecular Formula : C19H32O2

- Molecular Weight : 288.46 g/mol

The compound is characterized by its 5α-reduced structure, which contributes to its biological activity and interaction with steroid hormone receptors.

5alpha-Androstan-3beta-ol primarily exerts its effects through interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). Research indicates that this compound can inhibit the HPA axis response to stressors, thereby modulating cortisol (CORT) and adrenocorticotropic hormone (ACTH) secretion.

Key Findings:

- Regulation of HPA Axis : Studies have shown that administration of 3β-diol reduces stress-induced CORT and ACTH responses in both gonadectomized rats and wild-type mice, an effect blocked by ER antagonists but not androgen receptor antagonists .

- Neurobiological Effects : The neurobiological mechanisms remain partially understood; however, evidence suggests that 3β-diol may influence neurosecretory functions within the paraventricular nucleus (PVN) of the hypothalamus .

Biological Activities

5alpha-Androstan-3beta-ol has been linked to various biological activities:

- Androgenic Activity : Although primarily an estrogenic metabolite, it retains some androgenic properties, influencing gonadotropin secretion and potentially affecting reproductive functions .

- Neuroprotective Effects : There is emerging evidence that 3β-diol may exert neuroprotective effects, possibly through modulation of stress responses and neuroinflammation .

- Potential Therapeutic Applications : Due to its regulatory role in the HPA axis, there is interest in exploring 3β-diol as a therapeutic agent for stress-related disorders and conditions associated with dysregulated cortisol levels.

Case Studies

Several studies have investigated the effects of 5alpha-androstan-3beta-ol on various health conditions:

- Stress Response Modulation : In a study involving castrated male rats, administration of 3β-diol resulted in decreased ACTH and CORT levels during stress tests. This suggests a potential role for 3β-diol in managing stress-related disorders .

- Reproductive Health : Research indicates that alterations in levels of 3β-diol may influence reproductive hormone levels, potentially affecting fertility outcomes in both males and females .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-LOVVWNRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036514 | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1224-92-6 | |

| Record name | 5α-Androstan-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androstan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The second paper investigates the crystal structure of a 17α-aza-D-homo-5α-androstan-3β-ol derivative. How might modifications at the D-ring of the steroid nucleus, as seen in this derivative, influence the biological activity of 5α-Androstan-3β-ol?

A2: Modifications at the D-ring of the steroid nucleus can significantly impact the biological activity of steroid derivatives, including potential interactions with enzymes like 3β-hydroxysteroid oxidase. The study highlights the importance of the D-ring in forming hydrogen bonds that dictate crystal packing []. Changes in this region, such as the introduction of a nitrogen atom and expansion of the ring as seen in the 17α-aza-D-homo derivative, can alter the molecule's shape, polarity, and hydrogen bonding capacity. These alterations could affect its binding affinity to enzymes, cellular receptors, or other biological targets, ultimately modifying its pharmacological profile compared to 5α-Androstan-3β-ol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.